N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide
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Overview
Description
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a tetrahydrofuran ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl group and the tetrahydrofuran ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide include:
- 4-chloro-N-{1-(2-methoxyethyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide
- N-(4-methoxyphenyl)-2-methoxyacetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of both the pyrrole and tetrahydrofuran rings, along with the sulfonyl group, gives it distinct chemical properties and reactivity.
Properties
Molecular Formula |
C21H28N2O5S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C21H28N2O5S/c1-14-7-9-17(10-8-14)29(25,26)19-15(2)16(3)23(11-13-27-4)20(19)22-21(24)18-6-5-12-28-18/h7-10,18H,5-6,11-13H2,1-4H3,(H,22,24) |
InChI Key |
RZLHRCSLRJXLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3CCCO3 |
Origin of Product |
United States |
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